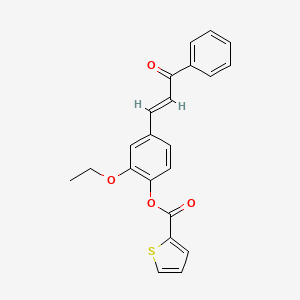![molecular formula C22H31N5 B5459426 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane, also known as CP-154,526, is a selective non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various areas of medicine.
Mechanism of Action
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane acts as a selective antagonist of the CRF1 receptor, which is involved in the stress response system in the body. By blocking the CRF1 receptor, 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane can reduce the activity of the stress response system, leading to a decrease in anxiety, depression, and other stress-related symptoms.
Biochemical and Physiological Effects:
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been shown to have a number of biochemical and physiological effects in the body. It can reduce the levels of stress hormones such as cortisol and corticotropin-releasing hormone (CRH), which are involved in the stress response system. It can also increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments is its high selectivity for the CRF1 receptor, which reduces the risk of off-target effects. However, one limitation is that it can be difficult to obtain high-quality, pure samples of the compound, which can affect the reproducibility of experiments.
Future Directions
There are many potential future directions for research on 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One area of interest is its potential as a treatment for various types of cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro and in animal models. Another area of interest is its potential as a treatment for addiction, as studies have shown that it can reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the long-term effects of 1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane on the body, as well as its potential interactions with other drugs and medications.
Synthesis Methods
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane can be synthesized using a multi-step process that involves the reaction of 2-cyclohexyl-5-pyrimidinecarboxaldehyde with 2-methyl-4-pyridinecarboxylic acid, followed by a series of additional reactions to form the final product. The synthesis method has been optimized over the years, resulting in higher yields and improved purity of the compound.
Scientific Research Applications
1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various areas of medicine, including anxiety, depression, addiction, and stress-related disorders. It has also been investigated as a potential treatment for various types of cancer, such as breast cancer and prostate cancer.
properties
IUPAC Name |
1-[(2-cyclohexylpyrimidin-5-yl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5/c1-18-14-21(8-9-23-18)27-11-5-10-26(12-13-27)17-19-15-24-22(25-16-19)20-6-3-2-4-7-20/h8-9,14-16,20H,2-7,10-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIJXZCEGMKSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CN=C(N=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)
![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
![N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5459389.png)
![4-(5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5459406.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)
![(2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5459446.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![1-(4-ethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5459448.png)
![4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5459453.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide](/img/structure/B5459464.png)